molecular formula C18H20ClN3O2 B2409856 N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide CAS No. 338794-83-5

N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide

Cat. No.: B2409856
CAS No.: 338794-83-5
M. Wt: 345.83
InChI Key: LJAMJJBEGUHOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-12-22(18(23)20-16-10-8-15(19)9-11-16)17(24-21(13)2)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAMJJBEGUHOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(ON1C)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide (CAS No. 338794-83-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of an oxadiazinane ring with substituents that influence its biological properties. The presence of the 4-chlorophenyl group is particularly significant for its pharmacological activity.

Molecular Formula

  • Molecular Formula : C18H20ClN3O2
  • Molecular Weight : 345.82 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of Kinases

A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated their ability to inhibit AKT2/PKBβ kinase activity. This pathway is crucial in glioma malignancy and targeting it could lead to novel therapeutic strategies for glioblastoma treatment. Compound 4j from this study exhibited low micromolar activity against AKT2 and significantly inhibited neurosphere formation in primary patient-derived glioma stem cells while showing low cytotoxicity towards non-cancerous cells .

The proposed mechanism of action for this compound involves:

  • Kinase Inhibition : By targeting specific kinases such as AKT2, the compound disrupts signaling pathways that promote cancer cell survival and proliferation.
  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to decreased cell division and increased apoptosis.

Other Biological Activities

In addition to anticancer properties, N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane derivatives have been investigated for other biological activities:

Neuroprotective Effects

Some derivatives have shown neuroprotective effects in animal models of ischemia. For example, a related compound demonstrated significant prolongation of survival time in mice subjected to acute cerebral ischemia . This suggests potential applications in neurodegenerative diseases.

Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/MechanismResult
Anticancer ActivityN-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoleInhibition of AKT2/PKBβLow micromolar activity against glioblastoma
Neuroprotective ActivityRelated compoundAnti-ischaemicProlonged survival in ischemic mice

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.